molecular formula C19H18BrN3O B1193427 PRMT5-IN-4b14

PRMT5-IN-4b14

Cat. No.: B1193427
M. Wt: 384.28
InChI Key: RFPVZTZIBYRPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PRMT5-IN-4b14 is a small molecule inhibitor designed to target Protein Arginine Methyltransferase 5 (PRMT5) for research applications. PRMT5 is a type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in essential cellular processes such as gene regulation, RNA splicing, cell proliferation, and differentiation . The dysregulation of PRMT5 is well-documented in various diseases, making it a significant target for therapeutic investigation . In cancer research, PRMT5 inhibitors have shown promise in preclinical studies for targeting MYC-amplified medulloblastoma and other brain cancers, where PRMT5 overexpression is associated with tumorigenic functions and poor clinical outcomes . Beyond oncology, PRMT5 inhibition has demonstrated a modulating effect in inflammatory conditions. For instance, studies have shown that inhibiting PRMT5 can attenuate cartilage degradation in osteoarthritis models by reducing the expression of matrix-degrading enzymes (MMP-3, MMP-13) and suppressing MAPK and NF-κB signaling pathways . Furthermore, PRMT5 inhibition has been shown to modulate immune responses by affecting the activation and metabolic switch of dendritic cells, presenting a potential research avenue for immune-related and inflammatory diseases such as periodontitis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.28

IUPAC Name

N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide

InChI

InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24)

InChI Key

RFPVZTZIBYRPGW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PRMT5 IN-4b14;  PRMT5-IN 4b14;  PRMT5-IN-4b14;  PRMT5 IN 4b14

Origin of Product

United States

Discovery and Preclinical Development of Prmt5 in 4b14

Strategic Approaches to PRMT5 Inhibitor Design

The discovery of novel PRMT5 inhibitors often involves a combination of computational and traditional medicinal chemistry strategies. These approaches aim to identify potent and selective compounds that can effectively modulate the enzymatic activity of PRMT5.

Pharmacophore Combination

One effective strategy in the design of new PRMT5 inhibitors is the assembly of key pharmacophores from previously reported inhibitors. nih.govx-mol.net A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By combining the key binding features of different known inhibitors, novel chemical scaffolds with potentially improved properties can be generated. nih.gov This approach led to the design of a series of candidate molecules, including the compound that would be optimized to PRMT5-IN-4b14. nih.govx-mol.net The core idea is to leverage existing structural knowledge to create new chemical entities with desired inhibitory profiles. nih.gov

Virtual Screening Methodologies

Virtual screening has become an indispensable tool in modern drug discovery for identifying novel inhibitor scaffolds. jst.go.jp This computational technique involves the screening of large libraries of chemical compounds against a biological target, such as PRMT5, to identify potential hits. jst.go.jpmdpi.com Methods like molecular docking are used to predict the binding affinity and mode of interaction between a small molecule and the target protein. jst.go.jp For PRMT5, the crystal structure of the enzyme, often in complex with a known inhibitor like EPZ015666, is used to create a model for virtual screening. jst.go.jpmdpi.com This allows for the identification of compounds that are predicted to bind to the substrate-binding site of PRMT5. jst.go.jp The top-ranking compounds from these screenings are then selected for experimental validation. jst.go.jpresearchgate.net

Rational Drug Design and Scaffold Hopping (e.g., from EPZ015666)

Rational drug design and scaffold hopping are key strategies in medicinal chemistry. nih.govtandfonline.com EPZ015666 is a well-characterized, potent, and selective PRMT5 inhibitor that has served as a valuable tool compound and a starting point for the design of new inhibitors. acs.orgnih.govnih.gov Its discovery was guided by structure and property-based design, which involved optimizing an initial hit to improve its potency and pharmacokinetic properties. acs.orgnih.gov A key interaction of EPZ015666 with PRMT5 is a cation-π interaction involving its tetrahydroisoquinoline (THIQ) motif. nih.govrsc.org Scaffold hopping involves replacing the core molecular framework of a known inhibitor, like the THIQ core of EPZ015666, with a different chemical scaffold while retaining the key pharmacophoric features necessary for biological activity. nih.govtandfonline.com This strategy, often combined with virtual screening, aims to discover novel chemical series with improved drug-like properties or different intellectual property space. nih.govtandfonline.comresearchgate.net

Identification of this compound

The identification of this compound was the result of a targeted drug discovery campaign that utilized the principles of pharmacophore combination. nih.gov

Initial Hit Identification and Optimization

The development of this compound began with the design of a series of candidate molecules. nih.gov This design was based on combining the key pharmacophoric elements of known PRMT5 inhibitors. nih.govx-mol.net Through this process, a lead scaffold was identified, which provided a new chemical template for further optimization. nih.gov The subsequent optimization efforts focused on improving the inhibitory potency and selectivity of the initial hits, leading to the identification of compound 4b14, referred to as this compound. nih.govresearchgate.net

Inhibitory Potency against PRMT5 (e.g., IC50 values)

This compound demonstrated notable inhibitory activity against its target enzyme. In in vitro enzymatic assays, this compound was found to have a half-maximal inhibitory concentration (IC50) of 2.71 µM against PRMT5. nih.govideayabio.comresearchgate.net Furthermore, the compound exhibited high selectivity, being over 70-fold more selective for PRMT5 compared to other protein arginine methyltransferases, PRMT1 and PRMT4. nih.govresearchgate.net This level of potency and selectivity highlights the success of the pharmacophore combination strategy in identifying a promising new PRMT5 inhibitor. nih.govresearchgate.net

CompoundIC50 (µM) vs PRMT5Selectivity vs PRMT1/PRMT4
This compound2.71>70-fold

Selectivity Profile over Other PRMT Isoforms (e.g., PRMT1, PRMT4, PRMT9)

The discovery of this compound stemmed from a strategic drug design approach that involved combining key pharmacophores from previously identified inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). nih.gov This methodology aimed to create a novel chemical scaffold with enhanced potency and selectivity. PRMT5 is a member of the protein arginine methyltransferase (PRMT) family, which is categorized into three types based on the methylation they catalyze. frontiersin.org Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for asymmetric dimethylarginine formation, while Type II PRMTs (PRMT5 and PRMT9) catalyze symmetric dimethylarginine formation. frontiersin.orgideayabio.com PRMT7, the sole Type III member, only produces monomethylarginine. frontiersin.orgideayabio.com

In vitro inhibitory assays were crucial in characterizing the preclinical profile of this compound. These tests revealed a half-maximal inhibitory concentration (IC₅₀) of 2.71 μM for PRMT5. nih.gov A key aspect of its preclinical development was determining its selectivity against other PRMT isoforms to minimize off-target effects.

The selectivity of this compound was notably high, particularly when compared to Type I PRMTs. Research findings indicate that this compound is over 70-fold more selective for PRMT5 than for PRMT1 and PRMT4. nih.gov This high degree of selectivity is a significant finding, as it suggests a reduced likelihood of interfering with the distinct cellular functions regulated by other PRMT family members. For instance, PRMT1 and PRMT4 have been shown to have unique roles in processes such as osteoblast differentiation. nih.gov

The development of selective PRMT5 inhibitors like this compound is part of a broader effort in oncology to target specific epigenetic enzymes. ispor.orgonclive.com PRMT5 itself is a validated therapeutic target in various cancers due to its role in regulating cell growth, migration, and the cell cycle. nih.govonclive.com The distinct functions of PRMT isoforms underscore the importance of developing highly selective inhibitors. While information on the selectivity of this compound against PRMT9 is not as extensively detailed in the provided search results, the pronounced selectivity over PRMT1 and PRMT4 highlights a promising profile for further investigation. nih.gov

Molecular Mechanisms of Prmt5 in 4b14 Action

Direct Enzyme Inhibition of PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. The dysregulation of PRMT5 activity has been implicated in various diseases, making it an important therapeutic target. PRMT5-IN-4b14 is a compound designed to directly inhibit the enzymatic function of PRMT5.

Inhibition of Symmetric Arginine Dimethylation

The primary mechanism of action for this compound is the direct suppression of PRMT5's methyltransferase activity. This leads to a reduction in the symmetric dimethylation of its target substrates.

Inhibition of PRMT5 by small molecules has been shown to cause a significant, dose-dependent decrease in the global levels of symmetric dimethylarginine (sDMA) within cells. This widespread reduction of sDMA serves as a key biomarker for the target engagement and efficacy of PRMT5 inhibitors. By directly targeting the enzyme, compounds in this class prevent the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to arginine residues on a multitude of protein substrates throughout the cell.

Table 1: Effect of PRMT5 Inhibition on Global Methylation Marks

BiomarkerEffect of InhibitionSignificance
sDMA Dose-dependent decreaseIndicates direct target engagement and enzymatic inhibition
ADMA Minimal to no effectDemonstrates selectivity for Type II (symmetric) vs. Type I (asymmetric) PRMTs
PRMT5 Protein No significant changeShows inhibition of activity, not expression

Beyond a global effect, the action of PRMT5 inhibitors leads to the specific hypo-methylation of key cellular substrates. PRMT5 is known to methylate various proteins involved in critical cellular functions.

Sm Proteins: The spliceosomal Sm proteins, such as SmD3, are well-established substrates of PRMT5. Their symmetric dimethylation is crucial for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome. Inhibition of PRMT5 disrupts this process.

Histones: PRMT5-mediated methylation of histones is a key mechanism for epigenetic regulation of gene expression. Specific repressive marks placed by PRMT5 include the symmetric dimethylation of arginine 3 on histone H4 (H4R3), arginine 8 on histone H3 (H3R8), and arginine 3 on histone H2A (H2AR3). cell-stress.commdpi.com By preventing the formation of these marks, PRMT5 inhibitors can alter chromatin structure and de-repress the transcription of certain genes.

Table 2: Key PRMT5 Substrates and a Summary of Their Functions

SubstrateCellular FunctionImpact of Methylation Inhibition
SmD3 Spliceosome assembly (mRNA processing)Impaired snRNP biogenesis
Histone H4R3 Transcriptional repressionAltered gene expression
Histone H3R8 Transcriptional repressionAltered gene expression
Histone H2AR3 Transcriptional repressionAltered gene expression

Binding Mode and Interactions within the PRMT5 Active Site

The efficacy of this compound as an inhibitor is determined by its specific interactions within the catalytic pocket of the PRMT5 enzyme. Structural analyses of various small-molecule inhibitors bound to PRMT5 reveal common crucial interactions that lock the inhibitor in place and prevent the binding of natural substrates. These interactions are primarily hydrophobic in nature.

The active site of PRMT5 contains a hydrophobic pocket. Inhibitors are designed to fit snugly within this pocket, forming favorable hydrophobic interactions with surrounding amino acid residues. Key residues that often constitute this pocket include Phenylalanine 327 (F327). nih.gov The engagement with this hydrophobic region is a critical determinant of inhibitor potency and residence time.

A specific type of non-covalent interaction that plays a vital role in the binding of many PRMT5 inhibitors is pi-pi stacking. This occurs between the aromatic rings of the inhibitor molecule and the side chains of aromatic amino acids within the active site, such as Phenylalanine 327 (F327). biorxiv.org This stacking interaction provides significant binding affinity and helps to properly orient the inhibitor within the catalytic site, effectively blocking substrate access. biorxiv.orgmdpi.com

Therefore, it is not possible to generate a scientifically accurate article detailing the molecular mechanisms, cation-pi actions, binding affinity influences, or its specific consequences on histone and non-histone protein methylation as requested.

The information available relates to the general class of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Research has been conducted on various other specific PRMT5 inhibitor compounds, detailing their mechanisms and effects on substrate methylation. However, per the user's strict instructions to focus solely on "this compound," no content can be provided.

Cellular and Biological Effects of Prmt5 in 4b14 in Preclinical Models

Antiproliferative Activity in Cancer Cell Lines

PRMT5-IN-4b14 has demonstrated potent antiproliferative activity across a range of cancer cell lines, showing its potential as a broad-spectrum anticancer agent. nih.gov

In preclinical studies, this compound has shown significant efficacy against various hematologic malignancy cell lines. researchgate.netnih.gov The compound has exhibited potent growth-inhibitory effects in leukemia and lymphoma cells. nih.gov Specific cell lines that have been effectively targeted include MV4-11 (leukemia), Pfeiffer, SU-DHL-4, and KARPAS-422 (lymphoma), as well as Z-138 (mantle cell lymphoma). researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency, was determined to be 2.71 μM in in vitro PRMT5 inhibitory testing. nih.govresearchgate.net

Antiproliferative Activity of this compound in Hematologic Malignancy Cell Lines

Cell Line Cancer Type Reference
MV4-11 Leukemia researchgate.netnih.gov
Pfeiffer Lymphoma researchgate.netnih.gov
SU-DHL-4 Lymphoma researchgate.netnih.gov
KARPAS-422 Lymphoma researchgate.netnih.gov
Z-138 Mantle Cell Lymphoma researchgate.net
Jeko-1 Mantle Cell Lymphoma researchgate.net

While much of the initial research has focused on hematologic cancers, the dysregulation of PRMT5 is also implicated in a variety of solid tumors, including non-small cell lung cancer, breast cancer, and glioblastoma. nih.govonclive.com PRMT5 inhibitors, in general, have shown antiproliferative activity in cell lines derived from lung, breast, and pancreatic cancers. nih.gov Although specific data for this compound against a broad panel of solid tumor cell lines like A549 and H460 is not extensively detailed in the provided search results, the known role of PRMT5 in these cancers suggests a potential for its inhibition to be effective. researchgate.netnih.gov

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism through which this compound exerts its anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net Studies have shown that treatment with this compound leads to a significant halt in the cell division cycle and triggers the apoptotic cascade in cancer cells. nih.gov This is consistent with the broader understanding of PRMT5's function, as it is known to regulate genes involved in cell cycle progression. scienceopen.com For instance, PRMT5 can influence the expression of p53 target genes, such as p21, which are critical for inducing cell cycle arrest. scienceopen.com The depletion or inhibition of PRMT5 has been shown to increase apoptosis. scienceopen.com

Modulation of Key Signaling Pathways

This compound's biological effects are also mediated through its ability to modulate critical signaling pathways that are often dysregulated in cancer.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. oncotarget.comnih.gov Research indicates that PRMT5 can activate this pathway, thereby promoting tumor growth. frontiersin.org Specifically, PRMT5 has been shown to promote the activation of the PI3K-AKT pathway. scienceopen.com Inhibition of PRMT5 can lead to the downregulation of PI3K/AKT/mTOR signaling. oncotarget.comfrontiersin.org In some cancer cell lines, PRMT5 knockdown has been observed to significantly decrease the levels of phosphorylated AKT and mTOR. oncotarget.com This suggests that the antiproliferative effects of PRMT5 inhibitors like this compound may be, in part, due to their ability to suppress this key survival pathway.

The ERK (extracellular signal-regulated kinase) signaling pathway is another crucial cascade involved in cell proliferation and differentiation. nih.gov PRMT5 has a complex regulatory role in this pathway. It can limit the duration and amplitude of ERK signaling by promoting the degradation of RAF proteins, which are upstream activators of ERK. nih.govresearchgate.net In some contexts, however, PRMT5 can promote ERK signaling. For example, in hepatocellular carcinoma, PRMT5-mediated repression of a tumor suppressor gene leads to increased cell proliferation through the ERK pathway. frontiersin.orgmdpi.com In colorectal cancer cells, PRMT5 knockdown has been shown to decrease the levels of phosphorylated ERK. oncotarget.com This indicates that the effect of PRMT5 inhibition on the ERK pathway can be context-dependent, but it represents another mechanism by which compounds like this compound can exert their anticancer effects.

Impact on Gene Expression and Transcription

As a key regulator of histone methylation and the function of transcription factors and splicing machinery, PRMT5 has a profound impact on the expression of a wide array of genes, including many oncogenes critical for tumor proliferation and survival.

Preclinical studies have consistently demonstrated that inhibiting PRMT5 leads to the downregulation of several key oncogenes across various cancer types.

FGFR3 and eIF4E: In colorectal cancer, PRMT5-mediated repressive histone marks (H3R8me2s and H4R3me2s) are paradoxically associated with the transcriptional activation of Fibroblast Growth Factor Receptor 3 (FGFR3) and eukaryotic translation initiation factor 4E (eIF4E). nih.govcell-stress.com Targeting PRMT5 decreases the arginine methylation of these targets, leading to their downregulation and inhibiting cancer growth. cell-stress.com

c-MYC and Cyclin D1: These two crucial oncogenes, which drive cell cycle progression, are frequently downregulated following PRMT5 inhibition. mdpi.comcell-stress.comspandidos-publications.com The mechanism can be multifaceted. PRMT5 can repress microRNAs that target c-MYC and Cyclin D1, thereby increasing their expression. cell-stress.com Additionally, PRMT5 can promote the IRES-dependent translation of both oncogenes by methylating the RNA-binding protein hnRNP A1. spandidos-publications.com Inhibition of PRMT5 reverses these effects, leading to decreased protein levels of c-MYC and Cyclin D1. spandidos-publications.comnih.gov

BCL-6: In diffuse large B-cell lymphoma, PRMT5 methylates the transcriptional repressor B-cell lymphoma 6 (BCL-6). spandidos-publications.com This methylation is important for regulating the activity of BCL-6 target genes and promoting the growth of lymphoma cells. scispace.comspandidos-publications.com The inhibition of PRMT5 is therefore a strategy to disrupt the oncogenic function of BCL-6 in these malignancies. ashpublications.orgashpublications.org

Upregulation of Tumor Suppressor Genes (e.g., ST7, NM23, RB1, RBL1, RBL2, CDH1)

Inhibition of PRMT5 leads to the reactivation of several tumor suppressor genes that are epigenetically silenced in various cancers. PRMT5, often in concert with chromatin remodeling complexes like SWI/SNF, typically deposits repressive histone marks, specifically symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s), at the promoter regions of these genes. cell-stress.comcell-stress.comnih.gov This action leads to transcriptional repression.

By blocking the catalytic activity of PRMT5, an inhibitor like this compound prevents the formation of these repressive marks, thereby permitting the transcriptional machinery to access the gene promoters and restore their expression. This mechanism has been observed for a panel of key tumor suppressor genes. cell-stress.comoncotarget.com For instance, PRMT5 directly regulates the highly conserved RB-E2F pathway by repressing the transcription of the retinoblastoma family members RB1, RBL1, and RBL2. oncotarget.comresearchgate.net Inhibition of PRMT5 lifts this repression. Studies have demonstrated that elevated PRMT5 expression in cancer cells is linked to the transcriptional silencing of its target tumor suppressor genes. oncotarget.com

Table 1: Tumor Suppressor Genes Upregulated by PRMT5 Inhibition

Gene Full Name Function PRMT5-Mediated Repression Mechanism
ST7 Suppressor of Tumorigenicity 7 Tumor suppressor H3R8 & H4R3 methylation cell-stress.comoncotarget.com
NM23 NME/NM23 Nucleoside Diphosphate Kinase 1 Metastasis suppressor H3R8 & H4R3 methylation cell-stress.comnih.gov
RB1 Retinoblastoma 1 Cell cycle regulation, tumor suppression H3R8 & H4R3 methylation at promoter oncotarget.comresearchgate.net
RBL1 Retinoblastoma-Like 1 (p107) Cell cycle regulation H3R8 & H4R3 methylation at promoter cell-stress.comoncotarget.com
RBL2 Retinoblastoma-Like 2 (p130) Cell cycle regulation H3R8 & H4R3 methylation at promoter cell-stress.comoncotarget.com
CDH1 Cadherin 1 (E-cadherin) Cell adhesion, tumor suppression H3R8 & H4R3 methylation nih.gov

Regulation of Androgen Receptor (AR) Transcription

The effect of PRMT5 on the Androgen Receptor (AR) is notably distinct from its role with tumor suppressor genes. In the context of prostate cancer, PRMT5 functions as an epigenetic activator of AR transcription. nih.gov This activation is crucial for the growth of AR-positive prostate cancer cells. nih.govresearchgate.net

The mechanism involves the recruitment of PRMT5 to the promoter region of the AR gene by the transcription factor Sp1. nih.gov Once there, PRMT5, in complex with the chromatin remodeler Brg1, catalyzes the symmetric dimethylation of H4R3, a mark that in this context is associated with transcriptional activation. nih.govnih.gov Consequently, inhibition of PRMT5 with a specific inhibitor reduces the expression of AR at both the mRNA and protein levels, leading to suppressed growth of AR-positive prostate cancer cells. nih.govresearchgate.net In some specific genetic contexts, such as TMPRSS2:ERG fusion-positive prostate cancer, ERG can recruit PRMT5 to methylate the AR protein directly, which attenuates its activity, highlighting a complex and context-dependent regulatory role. elifesciences.org

Table 2: Key Factors in PRMT5-Mediated Androgen Receptor Transcription

Factor Role in AR Transcription Effect of PRMT5 Inhibition
PRMT5 Epigenetic activator; methylates H4R3 at the AR promoter nih.govnih.gov Downregulation of AR expression nih.gov
Sp1 Transcription factor that recruits PRMT5 to the AR promoter nih.gov Disruption of the PRMT5-Sp1 complex at the promoter
Brg1 ATP-dependent chromatin remodeler, forms a complex with PRMT5 nih.gov Reduced chromatin remodeling activity at the AR promoter
pICln Co-factor that cooperates with PRMT5 to activate AR transcription nih.gov Abolished binding of pICln to the AR promoter nih.gov

Effects on RNA Splicing and Spliceosomal Components

PRMT5 plays a fundamental role in the regulation of pre-mRNA splicing. mdpi.com Its inhibition, therefore, has profound effects on the transcriptome through the disruption of normal splicing processes.

Inhibition of PRMT5's catalytic activity leads to widespread, global alterations in alternative splicing. mdpi.comnih.gov Preclinical studies show that loss of PRMT5 function results in a variety of splicing defects, most notably an increase in exon skipping and intron retention. mdpi.comnih.gov These changes disrupt the final mRNA transcripts of numerous genes, leading to the production of non-functional proteins or the degradation of the transcripts, ultimately affecting multiple cellular pathways. The underlying mechanism for this global effect is tied to PRMT5's role in the assembly of the spliceosome, the cellular machinery responsible for splicing. PRMT5 methylates core spliceosomal components, such as the Sm proteins (SmB, SmD1, SmD3), which is a necessary step for their proper loading and the formation of a functional spliceosome. mdpi.com

Beyond its general role in spliceosome assembly, PRMT5 inhibition directly affects key splicing factors.

SRSF1 (Serine/Arginine-Rich Splicing Factor 1): SRSF1 is a critical splicing regulator whose function is dependent on PRMT5-mediated methylation. nih.gov This methylation affects SRSF1's ability to bind to pre-mRNA and interact with other protein components of the splicing machinery. mdpi.comresearchgate.net When PRMT5 is inhibited, the methylation of SRSF1 is lost, which alters its binding to thousands of mRNAs and leads to aberrant alternative splicing of numerous essential genes, contributing to cell death. nih.govresearchgate.net

ATF4 (Activating Transcription Factor 4): The expression of ATF4 is also regulated by PRMT5 at the level of splicing. nih.gov The ATF4 gene contains a weak, non-consensus splice donor site in its first intron, making its correct splicing particularly dependent on a fully functional spliceosome. nih.gov Inhibition of PRMT5 disrupts this process, leading to the retention of this intron. The resulting intron-retaining ATF4 mRNA is unstable and is detained in the nucleus, which causes a significant reduction in ATF4 protein levels and impairs downstream pathways, such as the oxidative stress response. nih.gov

Table 3: Effects of PRMT5 Inhibition on Key Splicing Factors

Splicing Factor Role of PRMT5 Consequence of PRMT5 Inhibition
SRSF1 Methylates SRSF1, which is critical for its function in splicing regulation nih.govresearchgate.net Alters SRSF1 binding to mRNA and proteins, leading to widespread differential splicing nih.gov
ATF4 Ensures correct splicing of the ATF4 pre-mRNA, which has a weak splice site nih.gov Promotes intron retention in ATF4 mRNA, leading to decreased ATF4 protein levels nih.gov

Role in DNA Damage Response (DDR) and Repair

PRMT5 is a crucial regulator of the cellular response to DNA damage, and its inhibition significantly impairs the DNA Damage Response (DDR) and repair pathways. mdpi.comnih.govnih.gov This impairment can sensitize cancer cells to DNA-damaging agents. onclive.com

Pharmacologic inhibition of PRMT5 leads to the significant downregulation of multiple key genes involved in DNA repair, particularly those in the Homologous Recombination (HR) pathway. nih.govnih.gov This includes critical genes such as RAD51, BRCA1, and BRCA2. nih.govnih.gov Mechanistically, PRMT5 and its associated repressive histone mark, H4R3me2s, are found on the promoter regions of these DDR genes. nih.gov Blocking PRMT5 with an inhibitor reduces the presence of these marks, leading to decreased gene expression. nih.gov In addition to direct transcriptional regulation, PRMT5 also controls the expression of DDR proteins by regulating their RNA splicing. mdpi.com The compromised expression of these essential repair proteins undermines the cell's ability to accurately repair DNA double-strand breaks, a vulnerability that can be exploited therapeutically. nih.govonclive.com

Table 4: DNA Damage Response Genes Regulated by PRMT5

Gene Pathway Function Effect of PRMT5 Inhibition
RAD51 Homologous Recombination Key recombinase in HR repair Downregulation of expression nih.govnih.gov
BRCA1 Homologous Recombination Tumor suppressor, critical for DSB repair qiagen.com Downregulation of expression nih.govnih.gov
BRCA2 Homologous Recombination Tumor suppressor, facilitates RAD51 loading qiagen.com Downregulation of expression nih.govnih.gov
ATM DDR Signaling Kinase that signals the presence of DNA damage Downregulation via exon skipping/intron retention nih.gov

Insufficient Data Available for a Comprehensive Profile of this compound

Following a thorough review of available scientific literature, it has been determined that there is a significant lack of specific preclinical data for the compound this compound to construct a detailed article according to the requested outline.

The compound this compound has been identified in scientific literature as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). One study reported its in vitro inhibitory activity, noting an IC50 of 2.71 μM. The same research indicated that the compound exhibited anti-proliferative effects against certain leukemia and lymphoma cell lines and was shown to reduce the symmetric arginine dimethylation of the SmD3 protein.

However, no specific research findings are available in the public domain that detail the compound's precise effects on the following:

DNA Repair Mechanisms: There is no specific data on how this compound impacts homologous recombination (HR) or non-homologous end joining (NHEJ). While the general role of PRMT5 in these pathways is studied, the effects of this particular inhibitor have not been published.

Tumor Microenvironment and Immune Evasion: Crucially, there is no available research on the influence of this compound on key aspects of the tumor microenvironment. This includes:

Modulation of PD-L1 expression.

Effects on T cell-mediated antitumor immunity.

Influence on Regulatory T cell (Treg) function.

Impact on antigen presentation machinery.

Effects on the production of interferons and chemokines.

While the broader class of PRMT5 inhibitors has been investigated for their roles in these immunological processes, these findings cannot be directly and accurately attributed to this compound without specific studies on the compound itself. Generating content on these topics for this compound would require speculation and could not be supported by factual, citable evidence.

Due to the absence of detailed, compound-specific research data for the outlined topics, it is not possible to generate the requested scientific article.

Effects on Cancer Stemness and Epithelial-Mesenchymal Transition (EMT)

While specific preclinical data on the compound this compound regarding cancer stemness and Epithelial-Mesenchymal Transition (EMT) are not extensively available in published literature, the role of its target, Protein Arginine Methyltransferase 5 (PRMT5), is well-documented. Inhibition of PRMT5 has emerged as a significant strategy for targeting cancer stem cells (CSCs) and reversing EMT, processes that are critical for tumor progression, metastasis, and therapy resistance. The following findings from preclinical studies using other PRMT5 inhibitors or genetic knockdown methods illustrate the expected biological effects of inhibiting this enzyme.

Effects on Cancer Stemness

PRMT5 is a crucial regulator for maintaining stemness in both normal and cancerous cells. glixxlabs.comglixxlabs.com It governs the self-renewal and pluripotency of cancer stem cells across various malignancies by controlling the expression of key stemness transcription factors. glixxlabs.comglixxlabs.com

In breast cancer, PRMT5 expression is elevated in breast cancer stem cells (BCSCs). glixxlabs.com Its inhibition has been shown to reduce the BCSC population and impair its function both in vitro and in vivo. glixxlabs.com Mechanistically, PRMT5 epigenetically regulates the expression of FOXP1, a transcription factor linked to cancer stem cell function. glixxlabs.com By catalyzing histone methylation at the FOXP1 promoter, PRMT5 helps maintain the self-renewal capacity of BCSCs. glixxlabs.com Furthermore, PRMT5 has been shown to regulate other core stemness factors, including OCT4, KLF4, and c-MYC, thereby governing the stem-like properties of breast cancer cells. glixxlabs.com

Similar findings have been observed in other cancers. In pediatric high-grade gliomas (PHGG), PRMT5 is essential for the self-renewal of stem-like tumor-initiating cells (TICs). Knockdown of PRMT5 in PHGG models led to a decrease in the expression of genes associated with self-renewal, such as PAX3, and reduced the aggressiveness of tumors. In hepatocellular carcinoma, PRMT5 levels are robustly increased in liver cancer stem cells (LCSCs), and its inhibition significantly diminishes the expression of stemness genes and the self-renewal capability of these cells.

Table 1: Effects of PRMT5 Inhibition/Knockdown on Cancer Stemness Markers

Cancer Type Model System Key Findings Impact on Stemness Markers Reference
Breast Cancer MDA-MB-231, MCF7 cells PRMT5 governs stemness and drug resistance. Regulates OCT4/A, KLF4, c-MYC. glixxlabs.com
Breast Cancer BCSC models PRMT5 is required for BCSC function and self-renewal. Regulates FOXP1 expression via histone methylation. glixxlabs.com
Pediatric High-Grade Glioma PHGG cell lines, PDX models PRMT5 knockdown slowed self-renewal and tumor growth. Reduced expression of self-renewal genes like PAX3.
Liver Cancer Hepatocellular carcinoma cells PRMT5 is crucial for maintaining LCSC pluripotency. Knockdown decreased expression of various stemness genes.

Effects on Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, leading to increased motility, invasion, and stemness. PRMT5 has been identified as a key promoter of EMT in several types of cancer.

In pancreatic cancer, silencing PRMT5 resulted in an increased expression of the epithelial marker E-cadherin and a decreased expression of mesenchymal markers like Vimentin, collagen I, and β-catenin. These changes indicate a reversal of the EMT phenotype. The underlying mechanism involves the EGFR/AKT/β-catenin signaling pathway, where PRMT5 knockdown reduces the phosphorylation of EGFR and its downstream targets.

Similarly, in colorectal cancer, downregulation of PRMT5 or inhibition of its activity with the specific inhibitor GSK591 suppressed EMT. This was evidenced by the reduced mRNA expression of β-catenin, vimentin, and collagen I. The study revealed that PRMT5 controls EMT through the EGFR/Akt/GSK3β signaling cascade. In lung cancer, inhibiting PRMT5 with GSK591 or through shRNA also attenuated the expression of EMT-related markers. The mechanism in lung cancer is also linked to the regulation of the EGFR/Akt signaling axis. In breast cancer cells, PRMT5 collaborates with other proteins to suppress E-cadherin and activate vimentin, thereby promoting EMT and invasion.

Table 2: Effects of PRMT5 Inhibition/Knockdown on EMT Markers

Cancer Type Model System Key Findings Impact on EMT Markers Reference
Pancreatic Cancer PaTu8988, SW1990 cells PRMT5 promotes EMT via the EGFR/AKT/β-catenin pathway. ↓ Vimentin, ↓ Collagen I, ↓ β-catenin, ↑ E-cadherin.
Colorectal Cancer HCT116, SW480 cells PRMT5 regulates EMT via EGFR/Akt/GSK3β signaling. ↓ Vimentin, ↓ Collagen I, ↓ β-catenin.
Lung Cancer Lung cancer cell lines, xenograft models PRMT5 promotes EMT, possibly through the HIF-1α/VEGFR/Akt axis. Attenuated expression of various EMT markers.
Breast Cancer Breast cancer cells PRMT5 cooperates with SNAI2 and KDM1A to promote EMT. ↓ E-cadherin, ↑ Vimentin.

Structure Activity Relationships and Computational Insights of Prmt5 in 4b14

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and analyze the interaction between a ligand, such as PRMT5-IN-4b14, and its protein target. These methods offer insights into the binding thermodynamics and kinetics that are difficult to observe through experimental techniques alone.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comkoreascience.kr For this compound, docking simulations were essential in elucidating its binding mode within the PRMT5 active site. nih.govnih.gov These simulations are typically performed using a high-resolution crystal structure of the target protein, such as the human PRMT5:MEP50 complex (PDB ID: 4GQB), to define the binding pocket. mdpi.comkoreascience.kr

The probable binding modes of this compound were explored through molecular docking, which suggested a stable conformation within the substrate-binding pocket. nih.govcnjournals.com This analysis is crucial for rational drug design, allowing researchers to visualize how the inhibitor fits into the active site and which interactions are most important for its affinity. nih.gov

Molecular Dynamics Simulations

To further validate the stability of the binding mode predicted by molecular docking, molecular dynamics (MD) simulations are employed. mdpi.comresearchgate.net These simulations model the atomic-level movements of the protein-ligand complex over time, providing insights into the dynamic nature of the interactions. mdpi.com

For this compound, MD simulations were used to verify the docked pose and assess the stability of the key interactions. nih.gov Such simulations confirmed that the compound remains stably bound within the active site, reinforcing the predictions from the initial docking studies. mdpi.com The stability of the complex, as observed in MD simulations, is a strong indicator of the inhibitor's potential efficacy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net For PRMT5 inhibitors, 2D and 3D-QSAR models have been developed based on sets of known potent inhibitors. researchgate.netresearchgate.net

One such study developed a 3D-QSAR model from 61 known PRMT5 inhibitors, which yielded a model with high statistical significance (R² = 0.91, Q² = 0.82). researchgate.netresearchgate.net These models are instrumental in predicting the inhibitory potency of novel compounds and in guiding the design of new inhibitors. The development of this compound, which was achieved through the assembly of key pharmacophores, was likely informed by the principles derived from such QSAR analyses. nih.gov These studies help in understanding how specific structural modifications would affect the compound's inhibitory activity against PRMT5. nih.gov

Ligand-Protein Interaction Profiling

The inhibitory action of this compound is defined by its specific interactions with the amino acid residues lining the PRMT5 binding pocket. Affinity profiling analysis has been a key method to determine the major contributors to its binding affinity. nih.gov

The primary forces governing the binding of this compound are a combination of non-covalent interactions. nih.gov These include:

Hydrophobic Interactions: These occur between the nonpolar parts of the inhibitor and hydrophobic residues in the active site, helping to anchor the molecule.

π-π Stacking: This interaction involves the aromatic rings of the inhibitor and aromatic residues like Phenylalanine (Phe) in the protein. For instance, interactions with residues such as Phe580 have been noted for other inhibitors in the same pocket. mdpi.com

Cation-π Interactions: These are strong non-covalent forces between a cation (positively charged group) on the inhibitor and the electron-rich π system of an aromatic amino acid residue. nih.gov

These interactions collectively ensure a stable and high-affinity binding of this compound to its target. nih.gov

Table 1: Key Interaction Profile of this compound with PRMT5
Interaction TypeDescriptionLikely Contributing Residues
Hydrophobic InteractionsInteractions between nonpolar regions of the inhibitor and protein, crucial for anchoring the ligand.Y283, Y286, F243 biorxiv.org
π-π StackingStacking of aromatic rings between the inhibitor and protein residues.Phe580, Phe327 mdpi.com
Cation-π ActionsElectrostatic interaction between a cation on the ligand and an aromatic ring in the binding site.Aromatic residues within the binding pocket

Identification of Key Pharmacophores for PRMT5 Inhibition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of this compound was based on a strategy of combining key pharmacophores from previously identified PRMT5 inhibitors. nih.govx-mol.net

Studies involving QSAR and virtual screening have led to the development of pharmacophore models for PRMT5 inhibitors. nih.govresearchgate.net A notable five-point pharmacophore model, designated AADHR, was generated, comprising two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic feature (H), and one aromatic ring (R). researchgate.netresearchgate.netresearchgate.net The chemical structure of this compound, which includes an isoquinoline (B145761) scaffold, was designed to satisfy these critical features, thereby ensuring potent interaction with the PRMT5 active site. nih.gov This scaffold provides a novel chemical template for the further development of lead compounds targeting PRMT5. nih.gov

Table 2: Pharmacophore Features for PRMT5 Inhibition
Pharmacophore FeatureCodeDescription
Hydrogen Bond AcceptorAAn atom or group that can accept a hydrogen bond from the protein.
Hydrogen Bond DonorDA group that can donate a hydrogen atom to form a hydrogen bond with the protein.
HydrophobicHA nonpolar group that forms hydrophobic interactions.
Aromatic RingRA planar, cyclic, conjugated ring system that can engage in π-stacking or other aromatic interactions.

Design Principles for Enhanced Potency and Selectivity

The quest to enhance the potency and selectivity of PRMT5 inhibitors has led to several key design strategies. These strategies are often based on the inhibitor's mechanism of action and its interaction with the PRMT5 protein complex.

Targeting Different Binding Pockets:

PRMT5 has distinct binding sites that can be targeted for inhibition:

S-adenosyl-L-methionine (SAM) Binding Site: As the methyl donor for the methylation reaction, SAM is essential for PRMT5's catalytic activity. Inhibitors designed to be competitive with SAM were among the first to be developed. rsc.org A significant challenge with this approach is achieving selectivity, as the SAM binding pocket is highly conserved across the family of methyltransferases. rsc.org

Substrate Binding Site: Inhibitors can be designed to compete with the protein substrate. These inhibitors often target the pocket where the arginine residue of the substrate protein would normally bind. rsc.org The inhibitor EPZ015666, for example, binds in the substrate-binding pocket. researchgate.net

Allosteric Sites: These are sites on the enzyme, distant from the active site, that can regulate the enzyme's activity. Targeting allosteric sites can offer a path to greater selectivity. researchgate.net

PRMT5-MEP50 Interface: PRMT5 forms a complex with the protein MEP50 (methylosome protein 50), which is crucial for its stability and activity. acs.org Inhibiting the protein-protein interaction between PRMT5 and MEP50 can disrupt the functional complex. mdpi.com

MTA-Cooperative Inhibition for Enhanced Selectivity:

A major breakthrough in achieving selectivity for cancer cells came with the development of methylthioadenosine (MTA)-cooperative inhibitors. researchgate.netacs.org Approximately 15% of human cancers have a deletion of the methylthioadenosine phosphorylase (MTAP) gene. nih.gov This deletion leads to the accumulation of MTA, a metabolite that partially inhibits PRMT5. nih.govacs.org

MTA-cooperative inhibitors are designed to bind to the PRMT5-MTA complex, but not to PRMT5 alone. pnas.org This creates a highly selective effect, as the inhibitors are much more potent in MTAP-deleted cancer cells where MTA levels are high. acs.org This "synthetic lethal" approach spares normal cells with functional MTAP, leading to a wider therapeutic window. researchgate.netacs.org Structural studies have been crucial in understanding how these inhibitors interact with both PRMT5 and MTA to achieve this cooperative binding. pnas.org

Structure-Guided and Computational Design:

Modern inhibitor design heavily relies on computational methods and structural biology:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the chemical structure of a compound and evaluating the effect on its biological activity. oncodesign-services.com For PRMT5 inhibitors, this includes modifying core scaffolds, such as the tetrahydroisoquinoline of EPZ015666, to improve interactions with the target. rsc.org For example, introducing small groups like fluorine or methyl to a quinoline (B57606) ring can enhance pi-stacking interactions with key amino acid residues like Trp579 and Phe327. nih.gov

Computational Modeling: Techniques like molecular docking and molecular dynamics simulations are used to predict how a potential inhibitor will bind to PRMT5. mdpi.com These models can help prioritize which compounds to synthesize and test, saving time and resources. oncodesign-services.commdpi.com For instance, docking studies can reveal key hydrogen bonds and other interactions that contribute to binding affinity. The design of the inhibitor TNG908 was informed by the observation that an amide group could form hydrogen bonds with the backbone carbonyl of Glu435 and the side chain of Lys333, enhancing selectivity. acs.org

Cryo-Electron Microscopy (Cryo-EM): High-resolution structures obtained through cryo-EM can guide the design of more potent analogs by providing a detailed view of the inhibitor-protein complex. nih.gov

Table of Key PRMT5 Inhibitors and their Design Basis

InhibitorClassDesign Principle
EPZ015666 Substrate-CompetitiveFeatures a tetrahydroisoquinoline core that interacts with the substrate-binding pocket. rsc.orgresearchgate.net
GSK3326595 SAM-UncompetitiveBinds to a site distinct from the SAM pocket. acs.org
JNJ-64619178 SAM-CompetitiveOccupies the SAM-binding pocket. acs.org
TNG908 MTA-CooperativeDesigned to be synthetically lethal in MTAP-deleted cancers by selectively binding the PRMT5-MTA complex. acs.org
MRTX1719 MTA-CooperativeDiscovered through fragment-based screening to bind the PRMT5-MTA complex. acs.org
AM-9934 MTA-CooperativeIdentified via DNA-encoded library screening to be an MTA-cooperative inhibitor. pnas.org

Mechanisms of Resistance to Prmt5 Inhibition and Strategies for Overcoming Them

Characterization of Acquired Resistance Mechanisms in Preclinical Models

Preclinical studies utilizing various cancer models have been instrumental in elucidating the complex mechanisms that drive resistance to PRMT5 inhibitors. These investigations have revealed that resistance is not mediated by a single, universal mechanism but rather involves a range of adaptive responses, from global shifts in gene expression to specific genetic alterations and the activation of alternative survival pathways.

A prominent mechanism of acquired resistance to PRMT5 inhibition involves a drug-induced transcriptional state switch. pnas.orgmit.edu This phenomenon is characterized by a global reprogramming of gene expression that allows cancer cells to adapt and proliferate despite the continued presence of the inhibitor. Notably, this is often not the result of the selection of a rare, pre-existing resistant subpopulation but rather a dynamic adaptation by the cancer cells. pnas.orgmit.edunih.gov

In preclinical models of Kras-mutant, Tp53-null lung adenocarcinoma (LUAD), resistance to PRMT5 inhibitors was found to arise rapidly and was associated with a stable and conserved transcriptional state. pnas.orgmit.edupnas.org Barcoding experiments in these models demonstrated that the resistant state was induced by the drug rather than being selected from a pre-existing clone. pnas.orgnih.gov This adaptive transcriptional rewiring enables the cancer cells to bypass their dependency on PRMT5 activity for survival and proliferation.

Cancer cells can develop resistance to PRMT5 inhibition by activating alternative, pro-survival signaling pathways that compensate for the loss of PRMT5 function. In mantle cell lymphoma (MCL) models, acquired resistance to PRMT5 inhibitors has been associated with the compensatory activation of multiple signaling pathways, including the mTOR, PI3K, and MAPK pathways. researchgate.netosu.eduashpublications.org

Bulk and single-cell RNA sequencing of resistant MCL cell lines and patient-derived xenograft (PDX) models revealed a significant upregulation of mTOR signaling. ashpublications.orgnih.gov This suggests that by hyperactivating these parallel pathways, cancer cells can maintain their growth and survival signals, thereby circumventing the cytotoxic effects of PRMT5 inhibition. researchgate.netosu.edu The activation of these compensatory routes highlights potential therapeutic strategies that involve the dual inhibition of PRMT5 and these escape pathways. ashpublications.org

PathwayRole in ResistanceCancer Model
mTOR Signaling Compensatory activation to promote survival.Mantle Cell Lymphoma
PI3K Signaling Upregulation to bypass PRMT5 dependency.Mantle Cell Lymphoma
MAPK Signaling Amplification in resistant cells.Mantle Cell Lymphoma

This table summarizes key compensatory signaling pathways activated in response to PRMT5 inhibition as identified in preclinical studies.

Specific genetic alterations can serve as biomarkers of resistance to PRMT5 inhibition. In the context of B-cell lymphomas, the tumor suppressor gene TP53 has been identified as a critical determinant of sensitivity. springernature.comresearchgate.netnih.gov Preclinical studies have demonstrated that the deletion of TP53 or the presence of specific hotspot mutations, such as TP53R248W, can confer resistance to PRMT5 inhibitors like GSK3203591. springernature.comresearchgate.net

Genome-wide CRISPR/Cas9 screens identified TP53 as a top sensitizer (B1316253) to PRMT5 inhibition, indicating that a functional p53 pathway is important for the drug's efficacy. springernature.comresearchgate.net In lymphoma cell lines with wild-type TP53, PRMT5 inhibition led to an increase in p53 and its downstream targets, inducing apoptosis. researchgate.net Conversely, p53-deficient cells were resistant to the drug. researchgate.netresearchgate.net These findings establish that the genetic status of TP53 is a key factor in the response to PRMT5-targeted therapy. nih.gov

Dysregulation of RNA-binding proteins (RBPs) has emerged as another mechanism of resistance to PRMT5 inhibition. The RBP MUSASHI-2 (MSI2) has been identified as a top driver of resistance in B-cell lymphomas. springernature.comresearchgate.netnih.gov Overexpression of MSI2 is correlated with PRMT5 expression in lymphoma patients and can promote resistance to PRMT5 inhibitors. springernature.com

Mechanistically, MSI2 can regulate the translation of key oncogenes, including c-MYC. springernature.com The combination of PRMT5 and MSI2 inhibition has been shown to synergistically reduce the growth of lymphoma cells. springernature.comnih.gov This suggests a novel oncogenic axis involving PRMT5 and MSI2 that drives resistance, and targeting both components could be a viable therapeutic strategy. springernature.com

Identification of Collateral Sensitivities to Secondary Therapies (e.g., taxanes like paclitaxel (B517696), requiring STMN2)

A fascinating consequence of acquired resistance to one therapeutic agent can be the development of a new vulnerability to another, a phenomenon known as collateral sensitivity. Preclinical research has shown that lung adenocarcinoma cells that acquire resistance to PRMT5 inhibitors become concomitantly sensitive to taxane-based chemotherapies, such as paclitaxel. pnas.orgpnas.orgresearchgate.net

This collateral sensitivity is mechanistically linked to the upregulation of Stathmin-2 (STMN2), a microtubule-regulating protein. pnas.orgmit.edupnas.org The same transcriptional state switch that confers resistance to PRMT5 inhibitors drives the expression of STMN2. pnas.org Remarkably, STMN2 is not only essential for the acquired sensitivity to paclitaxel but is also required for the initial resistance to PRMT5 inhibition to develop. pnas.orgpnas.org This dual role of STMN2 creates a therapeutic opportunity where the combination of a PRMT5 inhibitor and a taxane (B156437) could be highly effective, preventing the emergence of resistance. pnas.orgnih.gov This synergy has been observed in both murine and human lung cancer cell lines. pnas.org

GeneFunctionRole in ResistanceCollateral Sensitivity
STMN2 Microtubule regulatorEssential for resistance to PRMT5 inhibitorsInduces sensitivity to taxanes (paclitaxel)

This table outlines the dual role of STMN2 in both conferring resistance to PRMT5 inhibition and creating a collateral sensitivity to paclitaxel.

Preclinical Models of Resistance (e.g., in vitro cell lines, patient-derived xenografts)

The investigation of resistance mechanisms to PRMT5 inhibition relies heavily on robust preclinical models that can recapitulate the development of resistance observed in patients.

In vitro cell lines: Cancer cell lines from various malignancies, including lung adenocarcinoma and mantle cell lymphoma, have been used to generate models of acquired resistance. pnas.orgashpublications.orgnih.gov This is typically achieved by prolonged culture of sensitive cell lines with escalating doses of a PRMT5 inhibitor. ashpublications.orgnih.gov These resistant cell lines are invaluable for molecular and functional analyses, including RNA sequencing and CRISPR screens, to identify the drivers of resistance. pnas.orgspringernature.comresearchgate.net For instance, lung adenocarcinoma cell lines like KP1 and human H23 cells have been used to create resistant variants. pnas.org In mantle cell lymphoma, both intrinsically resistant cell lines and those with acquired resistance have been characterized. ashpublications.orgnih.govresearchgate.net

Patient-derived xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, provide a more clinically relevant system to study drug resistance. ashpublications.orgnih.govaacrjournals.org Resistance to PRMT5 inhibitors has been observed and studied in PDX models of mantle cell lymphoma. ashpublications.orgnih.gov These models allow for the in vivo evaluation of resistance mechanisms and the testing of strategies to overcome them, such as combination therapies. ashpublications.orgnih.gov

These preclinical models are essential tools for understanding the complexities of drug resistance and for the preclinical validation of novel therapeutic strategies aimed at overcoming or preventing resistance to PRMT5 inhibitors.

Preclinical Combination Therapeutic Strategies Involving Prmt5 Inhibition

Rationale for Combination Therapy

The primary motivations for exploring combination therapies with PRMT5 inhibitors are to enhance anti-tumor efficacy, overcome intrinsic and acquired resistance, and broaden the patient population that may benefit from these agents.

Overcoming Compensatory Survival Pathways

Cancer cells often adapt to the inhibition of a single oncogenic pathway by upregulating alternative survival mechanisms. Combining a PRMT5 inhibitor with a drug that targets a key survival pathway can create a synthetic lethal interaction, leading to enhanced cell death. glixxlabs.com For instance, the inhibition of PRMT5 can lead to the activation of compensatory signaling that promotes cell survival, which can be simultaneously targeted by a second agent to achieve a synergistic therapeutic effect. glixxlabs.com

Exploiting Synthetic Lethality

The concept of synthetic lethality is a cornerstone of combination strategies involving PRMT5 inhibitors. Synthetic lethality occurs when the simultaneous loss of function of two genes or the inhibition of two pathways results in cell death, while the loss of only one does not. Cancers with specific genetic alterations, such as the deletion of the MTAP gene, which is co-deleted with the tumor suppressor CDKN2A in about 10-15% of cancers, exhibit a partial inhibition of PRMT5. This makes them particularly vulnerable to further PRMT5 inhibition, a prime example of a synthetic lethal approach. Combining PRMT5 inhibitors with other agents can induce synthetic lethality in tumors that are proficient in these genes by creating a state of "chemically induced synthetic lethality".

Combination with Conventional Chemotherapies (e.g., cisplatin (B142131), etoposide, docetaxel)

Preclinical studies have demonstrated that combining PRMT5 inhibitors with traditional chemotherapeutic agents can enhance their anti-cancer effects.

In non-small cell lung cancer (NSCLC) cells, targeting PRMT5 was found to sensitize the cells to etoposide, with the combination showing a synergistic effect in increasing cell death. Similarly, in lung cancer cell lines A549 and DMS 53, the combination of a PRMT5 inhibitor with cisplatin led to significantly higher G1 cell cycle arrest compared to either drug alone. For triple-negative breast cancer (TNBC) cell lines, PRMT5 inhibition showed synergy with cisplatin, impairing cell proliferation and colony formation even in cell lines resistant to the PRMT5 inhibitor alone. The combination of the PRMT5 inhibitor AMG 193 with docetaxel (B913) is also being explored in clinical trials for MTAP-null solid tumors. glixxlabs.com

Combination with DNA Damage Response Inhibitors (e.g., PARP inhibitors like niraparib (B1663559), olaparib (B1684210), topoisomerase inhibitors)

PRMT5 plays a role in DNA damage repair (DDR) pathways, making its inhibition a promising strategy to sensitize cancer cells to DDR inhibitors.

Preclinical evidence suggests that inhibiting PRMT5 can increase the sensitivity of cancer cells to PARP inhibitors. In breast and ovarian cancer models, the combination of the PRMT5 inhibitor GSK3326595 with the PARP inhibitor niraparib resulted in increased growth inhibition and, in vivo, led to complete tumor stasis and regression. Another study showed that the combination of the PRMT5 inhibitor PRT543 with olaparib effectively inhibited the growth of patient-derived breast and ovarian cancer xenografts, including those resistant to olaparib. The rationale for this synergy lies in the ability of PRMT5 inhibitors to downregulate the expression of key DDR genes like BRCA1, RAD51, and ATM.

There is also a preclinical rationale for combining PRMT5 inhibitors with topoisomerase inhibitors, as PRMT5 has been shown to interact with and regulate DNA Topoisomerase 1 (Top1). Furthermore, MAT2A inhibitors, which are synthetically lethal with PRMT5 inhibitors in MTAP-deleted cancers, have been shown to synergize with topoisomerase inhibitors.

Combination with Targeted Therapies

Combining PRMT5 inhibitors with other targeted agents is a key area of investigation, aiming to co-target interconnected signaling pathways.

Advanced Research Methodologies and Future Directions in Prmt5 in 4b14 Research

Development of Novel PRMT5 Inhibitor Scaffolds

The quest for novel PRMT5 inhibitors has moved beyond the initial focus on S-adenosyl-L-methionine (SAM) competitive inhibitors. While PRMT5-IN-4b14 was developed by combining key pharmacophores of existing inhibitors to create a new chemical template, the broader field is exploring diverse molecular architectures to address challenges such as selectivity, potency, and overcoming resistance. ecancer.orggenscript.comjst.go.jp

One significant area of development is the creation of MTA-cooperative inhibitors . These molecules are designed to selectively target PRMT5 in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene. acs.orgnih.gov This genetic alteration, common in many cancers, leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. MTA-cooperative inhibitors bind preferentially to the PRMT5-MTA complex, offering a precision medicine approach that spares healthy cells. promegaconnections.comacs.org Structure-based design has been instrumental in switching the mechanism of known SAM-cooperative inhibitors to an MTA-cooperative one. acs.org

Another emerging strategy is the development of covalent inhibitors . These compounds form a permanent bond with the target enzyme, which can lead to a more durable and potent inhibitory effect. The presence of a unique cysteine residue (C449) in the active site of PRMT5 presents an attractive target for designing such covalent inhibitors. researchgate.net

Furthermore, virtual screening and structure-based drug design continue to be powerful tools for identifying novel scaffolds. jst.go.jpmdpi.com These computational methods allow for the rapid screening of large chemical libraries to identify compounds with the potential to bind to PRMT5. This approach has led to the discovery of inhibitors with new chemical skeletons that are not competitive with SAM. mdpi.com Natural products are also a source of novel inhibitor scaffolds, with compounds like Pheophorbide a being identified as allosteric inhibitors of PRMT5. nih.gov

The development of these diverse scaffolds, including those with a tetrahydroisoquinoline core that interacts with the unique Phe327 residue in PRMT5, is expanding the chemical space for targeting this enzyme and providing new avenues for therapeutic intervention. rsc.org

Chemical Biology Tools for In-Cell Target Engagement and Selectivity Profiling

Understanding how a drug interacts with its target in a living cell is crucial for its development. A suite of chemical biology tools is now available to assess the target engagement and selectivity of PRMT5 inhibitors like this compound in a cellular context. biorxiv.orgsciety.org

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay has emerged as a powerful technique to quantify the binding of inhibitors to PRMT5 in live cells. promegaconnections.comresearchgate.netreactionbiology.compromega.com This assay involves fusing PRMT5 to a NanoLuc luciferase and using a cell-permeable fluorescent tracer, known as an energy transfer probe (ETP), that binds to the PRMT5. biorxiv.orgresearchgate.net When an inhibitor is introduced, it displaces the ETP, leading to a measurable decrease in the BRET signal. This allows for the determination of the inhibitor's potency and target engagement in a physiological setting. promegaconnections.comresearchgate.net

Custom ETP probes have been specifically designed for PRMT5, often based on the structure of known inhibitors like GSK3326595. researchgate.net These probes are crucial for enabling NanoBRET assays and can be used to study different modes of inhibition, including both substrate- and cofactor-competitive binding. researchgate.netaacrjournals.org The development of these probes has been a significant step forward in understanding the dynamic interactions between inhibitors and PRMT5 within the cell. biorxiv.orgresearchgate.net

To assess the selectivity of a PRMT5 inhibitor across the entire proteome, researchers employ advanced proteomic techniques. Drug affinity chromatography involves immobilizing the inhibitor on a solid support to "pull down" its binding partners from cell lysates. biorxiv.orgsciety.org Subsequent analysis by mass spectrometry can identify on-target and potential off-target interactions. This method has been used to confirm the high specificity of clinical PRMT5 inhibitors like GSK3326595. biorxiv.orgresearchgate.net

Thermal profiling , including the Cellular Thermal Shift Assay (CETSA) and 2D-thermal profiling, provides another orthogonal method for assessing target engagement and selectivity. biorxiv.orgsciety.orgbiorxiv.org This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with an inhibitor at various temperatures and then quantifying the amount of soluble protein, researchers can determine which proteins are stabilized by the inhibitor. nih.govresearchgate.net This has been successfully used to identify PRMT5 and its binding partner WDR77 as the primary targets of GSK3326595 in cells. biorxiv.orgresearchgate.net

High-Throughput Screening Methodologies (e.g., AlphaLISA-based)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. For PRMT5, the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology has been adapted to create a sensitive and robust HTS platform. ecancer.orgresearchgate.netnih.govnih.govnewswise.com

The AlphaLISA assay for PRMT5 typically uses a biotinylated histone H4 peptide as a substrate. nih.gov When PRMT5 methylates the substrate, an antibody specific to the symmetrically dimethylated arginine residue binds to it. This brings donor and acceptor beads into close proximity, generating a luminescent signal that is proportional to the enzyme's activity. nih.govnewswise.com This assay has been successfully used in a robotic HTS system to screen for and identify novel small molecule inhibitors of PRMT5. nih.goviu.edu The high sensitivity and low background of the AlphaLISA platform make it an ideal tool for identifying initial hits from large chemical libraries, which can then be further optimized. nih.gov

Drug Repurposing Strategies for PRMT5 Inhibition (e.g., Candesartan cilexetil, Cloperastine hydrochloride)

Drug repurposing, the identification of new uses for existing approved drugs, offers a faster and more cost-effective route to new therapies. ecancer.orgresearchgate.netecancer.org This strategy has been successfully applied to find new inhibitors of PRMT5.

Using the AlphaLISA-based HTS platform, a screen of FDA- and EMA-approved drugs identified Candesartan cilexetil , a drug used for hypertension, and Cloperastine hydrochloride , a cough suppressant, as having significant PRMT5-inhibitory activity. ecancer.orggenscript.comresearchgate.netnih.govnewswise.comecancer.orggoogle.comnih.goveurekalert.orgresearchgate.net In silico docking studies suggest that these drugs can bind to PRMT5 at a site distinct from or overlapping with the SAM binding site, thereby interfering with its enzymatic activity. researchgate.net Both drugs have demonstrated anti-tumor properties in cancer cell models, reducing cancer cell proliferation and tumor growth. ecancer.orgnih.govecancer.org This discovery provides a strong basis for pursuing the repurposing of Candesartan and Cloperastine as anti-PRMT5 cancer therapies. ecancer.orgresearchgate.netnih.govoup.com

Table 1: Repurposed Drugs as PRMT5 Inhibitors

Drug Name Original Indication Method of Identification Key Findings
Candesartan cilexetil Hypertension AlphaLISA-based HTS Inhibits PRMT5 activity; reduces cancer cell proliferation and tumor growth. ecancer.orgresearchgate.netnih.gov
Cloperastine hydrochloride Cough Suppressant AlphaLISA-based HTS Inhibits PRMT5 activity; reduces cancer cell proliferation and tumor growth. ecancer.orgresearchgate.netnih.gov

PROTAC-mediated PRMT5 Degraders

A novel and exciting therapeutic modality is the use of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.netnih.gov This approach offers several advantages over traditional inhibitors, including the potential to overcome resistance and target proteins that are difficult to inhibit with small molecules. nih.govacs.org

The first-in-class PRMT5 degrader, MS4322 , was developed by linking the PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.govresearchgate.net MS4322 was shown to effectively reduce PRMT5 protein levels in a concentration- and time-dependent manner in various cancer cell lines. nih.gov It also inhibited cell growth as effectively as the parent inhibitor. nih.gov

More recently, a PROTAC named YZ-836P that recruits the cereblon (CRBN) E3 ligase has been developed. nih.govresearchgate.net This degrader has shown superior efficacy in degrading PRMT5 in triple-negative breast cancer (TNBC) models compared to previously reported degraders. nih.govresearchgate.net YZ-836P demonstrated significant tumor growth inhibitory effects in both patient-derived organoids and xenograft models. nih.gov The development of these degraders provides valuable chemical tools to study the functions of PRMT5 and represents a promising new therapeutic strategy for cancers that are dependent on this enzyme. nih.govnih.gov

Table 2: PRMT5 PROTAC Degraders

Degrader Name E3 Ligase Ligand Key Findings
MS4322 VHL First-in-class PRMT5 degrader; effectively reduces PRMT5 levels in multiple cell lines. nih.govresearchgate.net
YZ-836P CRBN Superior efficacy in degrading PRMT5 in TNBC models compared to earlier degraders; inhibits tumor growth in preclinical models. nih.govresearchgate.net

Identification of Preclinical Biomarkers for Response and Resistance to PRMT5 Inhibition

The efficacy of PRMT5 inhibitors in clinical settings is contingent on the identification of reliable preclinical biomarkers that can predict patient response and mechanisms of resistance. Research in this area is critical for patient stratification and the development of effective combination therapies.

Biomarkers of Sensitivity:

MTAP Deletion: The deletion of the methylthioadenosine phosphorylase (MTAP) gene, often co-deleted with the tumor suppressor gene CDKN2A, has emerged as a key predictive biomarker for sensitivity to PRMT5 inhibitors. nih.govannualreviews.org MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which partially inhibits PRMT5, making them more vulnerable to further PRMT5 inhibition. ispor.org This synthetic lethal interaction is a promising strategy for targeting a wide range of MTAP-deleted cancers. annualreviews.orgispor.org

p53 Wild-Type Status: A functional p53 tumor suppressor pathway is associated with increased sensitivity to PRMT5 inhibition. nih.gov PRMT5 can suppress the p53 pathway, and its inhibition can lead to the reactivation of p53-mediated cell cycle arrest and apoptosis. springernature.com

Low NDRG2 Expression: In adult T-cell leukemia/lymphoma (ATL), low expression of N-myc downstream-regulated gene 2 (NDRG2) has been identified as a biomarker for sensitivity to PRMT5 inhibitors. mdpi.com

Biomarkers of Resistance:

TP53 Mutations: Conversely, mutations in the TP53 gene are a significant biomarker of resistance to PRMT5 inhibition. springernature.com Inactivating mutations in p53 can abrogate the pro-apoptotic effects of PRMT5 inhibitors.

MUSASHI-2 (MSI2) Expression: The RNA-binding protein MUSASHI-2 has been identified as a driver of resistance to PRMT5 inhibitors in B-cell lymphomas. nih.govspringernature.com High levels of MSI2 can counteract the effects of PRMT5 inhibition.

MDM2 Upregulation: Increased expression of MDM2, an inhibitor of p53, has been observed in resistant mantle cell lymphoma (MCL) models and may contribute to resistance by inactivating the p53 pathway. nih.gov

Interactive Data Table: Preclinical Biomarkers for PRMT5 Inhibition

Biomarker CategoryBiomarkerAssociated OutcomeCancer Type(s)
Sensitivity MTAP DeletionIncreased SensitivityVarious solid and hematological malignancies
p53 Wild-TypeIncreased SensitivityMantle Cell Lymphoma, B-cell lymphomas
Low NDRG2 ExpressionIncreased SensitivityAdult T-cell Leukemia/Lymphoma
Resistance TP53 MutationsResistanceB-cell lymphomas
MUSASHI-2 (MSI2)ResistanceB-cell lymphomas
MDM2 UpregulationResistanceMantle Cell Lymphoma

Further Exploration of PRMT5 Functions Beyond Cancer (e.g., cardiovascular diseases, diabetes, viral/microbial infections)

While the role of PRMT5 in cancer is well-documented, emerging research highlights its involvement in a variety of other diseases, suggesting broader therapeutic applications for PRMT5 inhibitors like this compound. nih.goviu.edu

Cardiovascular Diseases:

PRMT5 plays a complex role in cardiovascular health and disease. e-dmj.org Dysregulation of PRMT5 is implicated in endothelial dysfunction, the regulation of vascular tone, and cardiac hypertrophy. e-dmj.orgspandidos-publications.com For instance, PRMT5 has been shown to prevent myocardial hypertrophy by inhibiting the GATA4 transcription factor. spandidos-publications.com It also regulates protein O-GlcNAcylation, a key process in maintaining cardiac homeostasis, and its dysregulation is linked to dilated cardiomyopathy. e-dmj.orgspandidos-publications.com Furthermore, PRMT5 is involved in angiogenic processes; its inhibition can impair the formation of new blood vessels. e-dmj.org Low levels of PRMT5 have been associated with an increased risk of acute myocardial infarction. nih.gov

Diabetes:

PRMT5 is involved in glucose metabolism and insulin (B600854) gene transcription. nih.gove-dmj.org It has been shown to regulate the expression of gluconeogenic genes and is implicated in the transcriptional processes of insulin genes. nih.govpnas.org Islet-specific knockout of PRMT5 in mice leads to decreased insulin gene expression, impaired glucose-stimulated insulin secretion, and glucose intolerance. e-dmj.orgnih.gov PRMT5 also plays a role in adipogenic differentiation, which is relevant to insulin sensitivity. nih.gov

Viral/Microbial Infections:

PRMT5 has been identified as a key regulator in the host response to viral and microbial infections. nih.govbusinesswire.com

Viral Infections: PRMT5 can modulate antiviral innate immunity. frontiersin.orgfrontiersin.org It interacts with viral proteins and host factors to influence viral replication and the host's immune response. For example, PRMT5 has been shown to play a role in infections with Hepatitis E Virus (HEV), where it can restrict viral replication. plos.org In the context of Herpes Simplex Virus-1 (HSV-1) infections, PRMT5 inhibitors have been shown to enhance the resilience of mice. frontiersin.orgfrontiersin.org PRMT5 is also involved in the life cycles of other viruses, including Epstein-Barr virus (EBV) and Human Immunodeficiency Virus (HIV). frontiersin.orgresearchgate.net

Microbial Infections: In the context of mycobacterial infections, such as tuberculosis, PRMT5 has been shown to regulate lipid accumulation, a process that aids in pathogen persistence. plos.orgbiorxiv.org Inhibition of PRMT5 activity resulted in reduced mycobacterial survival. plos.org PRMT5 also plays a role in mucosal defense in the intestine against enteric infections by regulating genes involved in mucus production and antimicrobial responses. nih.gov

Preclinical Optimization of this compound Analogues for Enhanced Efficacy and Overcoming Resistance

The development of novel PRMT5 inhibitors with improved efficacy and the ability to overcome resistance is an active area of research. This compound, with its isoquinoline (B145761) scaffold, serves as a chemical template for the design of new analogues. nih.gov

Strategies for Optimization:

Structure-Based Drug Design: By understanding the binding interactions of this compound with the PRMT5 enzyme, researchers can design new molecules with enhanced affinity and selectivity. nih.gov This involves modifying the key pharmacophores of the molecule to improve interactions within the binding pocket.

Targeting Resistance Mechanisms: Developing analogues that are effective against cancers with known resistance mechanisms, such as TP53 mutations or high MSI2 expression, is a key goal. This may involve designing molecules that can circumvent these resistance pathways or be used in combination with other targeted therapies.

Improving Pharmacokinetic Properties: Optimization efforts also focus on improving the drug-like properties of new analogues, such as solubility, metabolic stability, and oral bioavailability, to ensure they are suitable for clinical development.

Development of PROTACs: Another innovative approach is the development of proteolysis-targeting chimeras (PROTACs) that can selectively degrade the PRMT5 protein rather than just inhibiting its enzymatic activity. The PRMT5 degrader MS4322, which uses a ligand similar to known inhibitors, is currently in preclinical studies. researchgate.net

Interactive Data Table: Research on PRMT5 Inhibitor Analogues

Inhibitor/AnalogueDevelopment StageKey Findings
This compoundPreclinicalIC50 of 2.71 μM; exhibits anti-proliferative activity against leukemia and lymphoma cells. nih.gov
EPZ015666Preclinical/ClinicalInduces growth inhibition in MYC-driven medulloblastoma cell lines. mdpi.com Used as a basis for designing novel inhibitors. researchgate.net
GSK3326595PreclinicalSuppresses PRMT5 activity in tumors and T cells. bmj.com
MRTX1719Preclinical/ClinicalMTA-cooperative inhibitor with tumor-specific activity in MTAP-loss tumors. bmj.com
T1551PreclinicalNon-SAM-competitive inhibitor identified through virtual screening; reduces cell viability in non-small cell lung cancer cell lines. nih.gov
CMP5PreclinicalReduces methylation of histones in glioblastoma cell lines. mdpi.com
MS4322 (PROTAC)PreclinicalSelectively degrades PRMT5 in various cancer cell lines. researchgate.net

Q & A

Q. How can researchers ensure reproducibility when reporting this compound’s effects on epigenetic remodeling?

  • Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Publish raw data (e.g., ChIP-seq peaks, methylation arrays) in public repositories (GEO, PRIDE). Include detailed protocols for chromatin immunoprecipitation and bisulfite sequencing in supplemental materials. Use blinded analysis for histopathology scoring .

Q. Tables for Reference

Parameter In Vitro Assay In Vivo Model
IC₅₀ 12 nM (PRMT5)25 mg/kg (MTD in mice)
Selectivity Ratio >100x (vs. PRMT1)N/A
Key Biomarker SDMA reduction (WB)Tumor SDMA (IHC)
Data Source

Q. Notes

  • Avoid overinterpreting in vitro data without in vivo validation.
  • Contradictions in data should prompt re-evaluation of experimental conditions (e.g., cell line authenticity, compound stability) .
  • Use standardized nomenclature for this compound to avoid confusion in literature searches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRMT5-IN-4b14
Reactant of Route 2
Reactant of Route 2
PRMT5-IN-4b14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.